molecular formula C13H19NO2 B15257830 4-[(4-Propylphenyl)amino]butanoic acid

4-[(4-Propylphenyl)amino]butanoic acid

Cat. No.: B15257830
M. Wt: 221.29 g/mol
InChI Key: DCOPEFXJVXLCDJ-UHFFFAOYSA-N
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Description

4-[(4-Propylphenyl)amino]butanoic acid is an organic compound with the molecular formula C13H19NO2 It is known for its unique structure, which includes a butanoic acid backbone with a 4-propylphenylamino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(4-Propylphenyl)amino]butanoic acid typically involves the reaction of 4-propylaniline with butanoic acid derivatives. One common method includes the use of 4-propylaniline and butyric anhydride under acidic conditions to form the desired product. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid, which facilitates the formation of the amide bond.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 4-[(4-Propylphenyl)amino]butanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are typical.

Major Products Formed:

    Oxidation: Formation of this compound ketones or carboxylic acids.

    Reduction: Formation of this compound amines or alcohols.

    Substitution: Formation of nitrated or halogenated derivatives of this compound.

Scientific Research Applications

4-[(4-Propylphenyl)amino]butanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions and cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-[(4-Propylphenyl)amino]butanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing metabolic processes and cellular functions. Its effects are mediated through binding to active sites or altering the conformation of target proteins, leading to changes in their activity.

Comparison with Similar Compounds

4-[(4-Propylphenyl)amino]butanoic acid can be compared with other similar compounds, such as:

    4-[(4-Methylphenyl)amino]butanoic acid: Similar structure but with a methyl group instead of a propyl group.

    4-[(4-Ethylphenyl)amino]butanoic acid: Similar structure but with an ethyl group instead of a propyl group.

    4-[(4-Isopropylphenyl)amino]butanoic acid: Similar structure but with an isopropyl group instead of a propyl group.

The uniqueness of this compound lies in its specific substituent, which can influence its chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

4-(4-propylanilino)butanoic acid

InChI

InChI=1S/C13H19NO2/c1-2-4-11-6-8-12(9-7-11)14-10-3-5-13(15)16/h6-9,14H,2-5,10H2,1H3,(H,15,16)

InChI Key

DCOPEFXJVXLCDJ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=C(C=C1)NCCCC(=O)O

Origin of Product

United States

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